2,6-Difluoro-3-formylbenzonitrile
Overview
Description
“2,6-Difluoro-3-formylbenzonitrile” is a chemical compound with the molecular formula C8H3F2NO . It has a molecular weight of 167.11 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzonitrile core with two fluorine atoms and a formyl group attached .Physical and Chemical Properties Analysis
“this compound” is a solid compound at room temperature . .Scientific Research Applications
Synthesis of Isoindol-1-ones
A facile method has been developed for synthesizing 2,3-dihydro-3-methylidene-1H-isoindol-1-one and its derivatives, using 2-formylbenzonitriles. The process demonstrates the versatility of 2,6-difluoro-3-formylbenzonitrile in synthesizing complex organic structures with potential applications in material science and pharmaceuticals (Kobayashi et al., 2010).
Development of Polyether Materials
Multicyclic poly(benzonitrile ether)s synthesized from isomeric difluorobenzonitriles, including this compound, highlight its utility in creating advanced polymeric materials. These polymers exhibit unique properties suitable for high-performance applications due to their solubility and structural versatility (Kricheldorf et al., 2005).
Fluorobenzamide Synthesis
The conversion of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide showcases its importance in producing intermediates for synthesizing fluor-benzylacylurea class pesticides. This transformation underscores the compound's role in agricultural chemical synthesis (Luo Sheng-tie, 2005).
Structural and Electronic Studies
Investigations into the molecular structure and electronic properties of difluorobenzonitriles, including this compound, using Fourier transform microwave spectroscopy, provide insights into the influence of fluorination on the benzene ring structure. These studies are vital for understanding the electronic characteristics of fluorinated aromatic compounds (Kamaee et al., 2015).
High-Temperature Hydrolysis Studies
The non-catalytic hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water offers a green method for producing 2,6-difluorobenzamide, highlighting an environmentally friendly approach to synthesizing important organic intermediates (Ren Haoming, 2011).
Biocatalytic Production
The use of recombinant Escherichia coli expressing nitrile hydratase from Aurantimonas manganoxydans for the efficient production of 2,6-difluorobenzamide from 2,6-difluorobenzonitrile demonstrates biotechnological applications in producing pesticide intermediates, showcasing the potential for biocatalysis in industrial chemical synthesis (Yang et al., 2018).
Mechanism of Action
Mode of Action
It is known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Difluoro-3-formylbenzonitrile .
Safety and Hazards
Properties
IUPAC Name |
2,6-difluoro-3-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-2-1-5(4-12)8(10)6(7)3-11/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAHEIDQEALMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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